molecular formula C15H14N2O4S B14243264 (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine CAS No. 219738-95-1

(2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine

Cat. No.: B14243264
CAS No.: 219738-95-1
M. Wt: 318.3 g/mol
InChI Key: IHLFUJIVYFFCNW-LBAUFKAWSA-N
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Description

(2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine: is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, opening the ring and forming various substituted amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological pathways involving aziridine-containing compounds.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The benzyl and nitrophenylsulfonyl groups can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

    (2S)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine: Similar structure but with a methyl group instead of a nitro group.

    (2S)-2-benzyl-1-(4-chlorophenyl)sulfonylaziridine: Contains a chlorine atom instead of a nitro group.

Uniqueness:

  • The presence of the nitro group in (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine adds to its reactivity and potential applications in redox reactions.
  • The combination of the benzyl and nitrophenylsulfonyl groups provides a unique set of chemical properties that can be exploited in various scientific and industrial applications.

Properties

CAS No.

219738-95-1

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

(2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine

InChI

InChI=1S/C15H14N2O4S/c18-17(19)13-6-8-15(9-7-13)22(20,21)16-11-14(16)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2/t14-,16?/m0/s1

InChI Key

IHLFUJIVYFFCNW-LBAUFKAWSA-N

Isomeric SMILES

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

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